molecular formula C12H16N2O3 B3057588 Valine, N-[(phenylamino)carbonyl]- CAS No. 827612-15-7

Valine, N-[(phenylamino)carbonyl]-

Cat. No.: B3057588
CAS No.: 827612-15-7
M. Wt: 236.27 g/mol
InChI Key: IIJAEFRNONKHQP-JTQLQIEISA-N
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Description

Valine, N-[(phenylamino)carbonyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is a derivative of valine, an essential amino acid, and features a phenylamino carbonyl group attached to the valine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valine, N-[(phenylamino)carbonyl]- can be achieved through various methods. One common approach involves the use of carbamate protecting groups for amines. Carbamates are useful protecting groups that can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of valine with phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production methods for Valine, N-[(phenylamino)carbonyl]- are not extensively documented. the general principles of amino acid synthesis and protection group chemistry are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Valine, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylamino carbonyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, trifluoroacetic acid can be used to remove carbamate protecting groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Valine, N-[(phenylamino)carbonyl]- has several scientific research applications, including:

    Chemistry: It is used as a reference standard in pharmaceutical testing.

    Biology: The compound’s potential biological activity makes it a subject of interest in biological research.

    Medicine: Its applications in medicine are being explored due to its potential effects on cell function and biological pathways.

    Industry: The compound is used in various industrial applications, particularly in the synthesis of peptides and other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    Valine: An essential amino acid used in the biosynthesis of proteins.

    Phenylalanine: Another essential amino acid with a similar structure but different biological functions.

    Leucine: A branched-chain amino acid with roles in muscle growth and tissue repair.

Uniqueness

Valine, N-[(phenylamino)carbonyl]- is unique due to its specific structure, which combines the properties of valine and a phenylamino carbonyl group.

Properties

IUPAC Name

(2S)-3-methyl-2-(phenylcarbamoylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJAEFRNONKHQP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350280
Record name AC1LDWI5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827612-15-7
Record name AC1LDWI5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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